2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine
Description
Properties
CAS No. |
115204-72-3 |
|---|---|
Molecular Formula |
C12H7Cl3N4 |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
2,6-dichloro-9-[(4-chlorophenyl)methyl]purine |
InChI |
InChI=1S/C12H7Cl3N4/c13-8-3-1-7(2-4-8)5-19-6-16-9-10(14)17-12(15)18-11(9)19/h1-4,6H,5H2 |
InChI Key |
IIURLOMFGCXJOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C2N=C(N=C3Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,6-Dichloropurine
The core structure of the compound, 2,6-dichloropurine , is synthesized via:
- Reacting 4,5-diamino-2,6-dichloropyrimidine with formamides or orthoformates.
- Using catalysts such as methanesulfonic acid to cyclize the intermediate into the purine ring system.
This step provides a high yield (e.g., up to 84% in some cases) and forms the base structure for subsequent modifications.
Alkylation at the N9 Position
The critical step in synthesizing This compound involves selective alkylation at the N9 position:
- Reagents: A chlorophenylmethyl halide (e.g., 4-chlorobenzyl chloride).
- Catalyst/Conditions: Phase transfer catalysts like tetrabutylammonium hydrogensulfate (TBAHS) or bases such as potassium carbonate.
- Solvent: Acetonitrile or tetrahydrofuran.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures (~50°C).
The reaction proceeds via nucleophilic substitution at the N9 site of the purine ring.
Purification
The crude product is purified using:
- Column chromatography with silica gel.
- Elution solvents such as ethyl acetate and petroleum ether in gradient systems.
Yields for this step are typically high, ranging from 70–85%.
Reaction Mechanism
The alkylation mechanism follows:
- Deprotonation of the N9 nitrogen on the purine ring by a base.
- Nucleophilic attack on the electrophilic carbon of the benzyl chloride group.
- Formation of a stable C-N bond at N9.
This mechanism ensures selectivity for the desired product.
Data Table: Reaction Conditions and Yields
| Step | Reagents & Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Purine Core Synthesis | Triethyl orthoformate + Methanesulfonic acid | Acetonitrile | ~90°C | ~84 |
| N9 Alkylation | 4-Chlorobenzyl chloride + TBAHS | THF | ~50°C | ~77–85 |
Alternative Methods
Other methods for preparing related purines include:
- Using different alkylating agents to modify substituents on the purine ring.
- Employing microwave-assisted synthesis to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-9-(4-chlorobenzyl)-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Substitution Reactions: The 4-chlorobenzyl group can be substituted under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in solvents such as DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of 2,6-diamino-9-(4-chlorobenzyl)-9H-purine or 2,6-dithio-9-(4-chlorobenzyl)-9H-purine.
Oxidation: Formation of 2,6-dichloro-9-(4-chlorobenzyl)-9H-purine oxides.
Reduction: Formation of dechlorinated derivatives.
Scientific Research Applications
2,6-Dichloro-9-(4-chlorobenzyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-9-(4-chlorobenzyl)-9H-purine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
Antimalarial Activity
Antiviral Activity
- 2,6-Dichloro-9-(2-C-methyl-β-D-ribofuranosyl)-9H-purine: A nucleoside analog active against herpes and hepatitis B viruses .
Structural and Crystallographic Insights
- Hydrogen bonding stabilizes the 3D structure .
- Comparison : Derivatives with bulkier substituents (e.g., adamantyl in ) exhibit altered solubility profiles due to steric effects.
Structure-Activity Relationship (SAR) Trends
Substituent Size : Bulky groups (e.g., tetrahydro-4,1-benzoxazepine in bozepinib ) enhance kinase selectivity but may reduce bioavailability.
Electron-Deficient Aromatic Rings : Chlorine or nitro groups on benzyl substituents improve binding to hydrophobic enzyme pockets (e.g., HER2 inhibition in ).
Hybrid Structures: Combining purine cores with sugar moieties (e.g., ribofuranosyl in ) broadens antiviral activity.
Biological Activity
2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine is a purine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This compound is characterized by its unique structure, which includes two chlorine substituents and a chlorophenyl group, contributing to its interaction with various biological targets.
- Molecular Formula : C₉H₈Cl₂N₄
- Molecular Weight : 245.09 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with purinergic receptors and various kinases. The presence of chlorine atoms allows for specific binding interactions that can inhibit or activate signaling pathways involved in cell proliferation and survival.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated a dose-dependent inhibition of cell proliferation:
| Concentration (µM) | MCF-7 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 25 | 65 | 70 |
| 50 | 40 | 50 |
These findings suggest that higher concentrations lead to increased cytotoxicity, indicating its potential as an anticancer agent .
Neuroprotective Effects
In addition to its anticancer activity, this compound has been investigated for its neuroprotective effects. It has been found to inhibit neuronal apoptosis in models of neurodegeneration.
Research Findings on Neuroprotection
In vitro studies have shown that treatment with this compound significantly reduces apoptosis in cerebellar granule neurons under low potassium conditions:
| Treatment Group | Neuronal Survival (%) |
|---|---|
| Control | 20 |
| Low Potassium | 15 |
| Low Potassium + Compound | 60 |
This data indicates that the compound may help preserve neuronal integrity under stress conditions .
Antiviral Activity
The compound has also been studied for its antiviral properties. Preliminary investigations suggest it may act as an agonist for certain purinergic receptors, potentially inhibiting viral replication.
Future Directions
Ongoing research aims to further elucidate the molecular mechanisms underlying the biological activities of this compound. Studies are focusing on:
- Structure-Activity Relationship (SAR) : Modifying the compound's structure to enhance potency and selectivity.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Combination Therapies : Investigating synergistic effects with existing anticancer or neuroprotective agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
